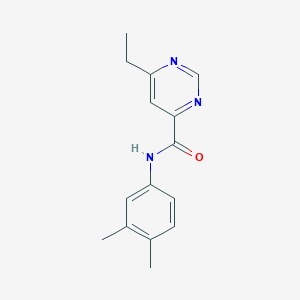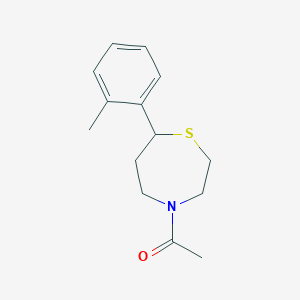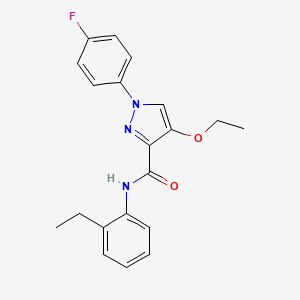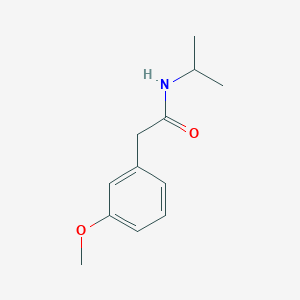![molecular formula C11H19NO5 B2421289 Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate CAS No. 141734-32-9](/img/structure/B2421289.png)
Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate: is an organic compound with the molecular formula C11H19NO5. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate typically involves the reaction of tert-butyl dicarbonate with an appropriate amino acid ester. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction proceeds smoothly at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or other substituted derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is used as an intermediate in the synthesis of various compounds. Its Boc group provides a temporary protection for amines, allowing selective reactions to occur .
Biology: The compound is used in the synthesis of peptides and proteins. The Boc group protects the amino group during peptide bond formation, ensuring the correct sequence of amino acids .
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as a building block for drug molecules, enabling the synthesis of complex structures with therapeutic potential .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its versatility makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate involves the protection of amine groups through the formation of a Boc-protected intermediate. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing the free amine to participate in subsequent reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
- Methyl 5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
- Methyl 5-{[(tert-butoxy)carbonyl]amino}-2-oxopentanoate
- Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxobutanoate
Comparison: Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the Boc group offers protection to the amine, making it suitable for various synthetic applications. Compared to similar compounds, it offers a versatile platform for the synthesis of complex molecules .
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-8(13)7-9(14)16-4/h5-7H2,1-4H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNVQQGRRYDFEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141734-32-9 |
Source


|
| Record name | methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2421206.png)


![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421215.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide](/img/structure/B2421216.png)

![2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2421219.png)



![N-(oxan-4-yl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2421224.png)

![N-(4-acetylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2421228.png)
